N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-9-12-21(18(3)13-16)25-30(27,28)20-11-10-17(2)22(14-20)24-23(26)15-29-19-7-5-4-6-8-19/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
CDAUPPSBFIGVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a sulfamoyl group attached to a substituted phenyl ring, which is critical for its biological activity. The compound's unique arrangement of functional groups contributes to its interaction with biological targets.
1. Anti-inflammatory Activity:
Research indicates that compounds similar to this compound can enhance NF-κB activity, a key transcription factor involved in inflammatory responses. In a study involving structure-activity relationship (SAR) analysis, it was found that certain substituents on the phenyl rings significantly influenced NF-κB activation. For instance, compounds with specific methyl substitutions demonstrated enhanced activity in promoting NF-κB signaling pathways when exposed to lipopolysaccharides (LPS) .
2. Antimicrobial Activity:
In vitro studies have shown that related compounds exhibit significant antimicrobial properties against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective antimicrobial activity at concentrations as low as 6.5 µM for certain derivatives .
Table 1: Summary of Biological Activities
| Activity Type | Compound | MIC (µM) | Notes |
|---|---|---|---|
| Anti-inflammatory | N-[5-(sulfamoyl)-2-methylphenyl] | 6.5 | Significant enhancement of NF-κB activity |
| Antimicrobial | Similar Compounds | 20 | Effective against MRSA and other bacterial strains |
Case Studies
Case Study 1: NF-κB Activation
A study focusing on the effects of various substituted sulfamoyl compounds revealed that this compound significantly increased NF-κB activity after 12 hours of exposure to LPS. This underscores the compound's potential as an anti-inflammatory agent through modulation of key signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of a series of sulfamoyl derivatives against clinical isolates of MRSA. The results indicated that specific modifications to the sulfamoyl group enhanced antibacterial efficacy, highlighting the importance of chemical structure in determining biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide. For instance, a compound with a similar structure demonstrated notable growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound's mechanism may involve the disruption of cellular processes critical for tumor growth and survival, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that sulfonamide derivatives exhibit inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively. The following table summarizes the enzyme inhibition results for similar sulfonamide compounds:
| Compound Name | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) | 72 | 65 |
| N-(4-methylbenzenesulfonyl) | 68 | 70 |
| N-[5-(dimethylsulfamoyl)-2-methylphenyl] | 75 | 60 |
These results indicate that modifications to the sulfonamide structure can enhance inhibitory activity against these enzymes, providing insights into drug design strategies for metabolic disorders .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are under investigation. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, the interaction with specific enzyme active sites may involve hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity .
Chemical Reactions Analysis
Oxidation Reactions
Sulfamoyl groups in such compounds are prone to oxidation, often converting to sulfonic acids. For example, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions can oxidize the sulfamoyl moiety. This reaction typically occurs at elevated temperatures (e.g., reflux conditions) and may involve intermediate epoxide or hydroxyl group formation.
Example from Analogous Compounds
-
Reagent : KMnO₄ in acidic medium
-
Conditions : Reflux, 60–80°C
-
Product : Sulfonic acid derivative
Reduction Reactions
Reduction of the sulfamoyl group to a sulfamide or amine is achievable using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions often require anhydrous solvents (e.g., ether) and proceed via intermediate hydride transfer mechanisms.
Example from Analogous Compounds
-
Reagent : LiAlH₄ in anhydrous ether
-
Conditions : Room temperature to reflux
-
Product : Reduced sulfamide or amine derivative
Substitution Reactions
The phenoxy group or aromatic substituents in the compound may undergo nucleophilic substitution. For instance, the chlorophenyl sulfamoyl moiety could react with nucleophiles (e.g., amines, thiols) in the presence of a base like NaOH.
Example from Analogous Compounds
-
Reagent : Amine nucleophile + NaOH
-
Conditions : Polar solvent (e.g., ethanol), 50–100°C
Hydrolysis of the Acetamide Group
The acetamide group (-CO-NH₂) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. This reaction is critical for modifying the compound’s bioavailability or reactivity.
Example from Analogous Compounds
-
Reagent : HCl or NaOH in aqueous solution
-
Conditions : Elevated temperature (e.g., 80–100°C)
Cyclization or Condensation Reactions
Derivatives with hydrazine or carbon disulfide may undergo cyclization to form heterocycles (e.g., oxadiazoles). This is observed in related sulfamoyl acetamides, where such reagents enable ring formation under reflux.
Example from Analogous Compounds
-
Reagents : Hydrazine hydrate + CS₂
-
Conditions : Reflux in ethanol, 5 hours
Comparison of Reaction Types
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O₂ | Acidic/basic medium, reflux | Sulfonic acid |
| Reduction | LiAlH₄/NaBH₄ | Anhydrous ether, RT to reflux | Sulfamide/amine |
| Substitution | Amines/Thiols + NaOH | Polar solvent, 50–100°C | Substituted sulfonamide |
| Hydrolysis | HCl/NaOH | Aqueous solution, 80–100°C | Carboxylic acid/amine |
| Cyclization | Hydrazine + CS₂ | Ethanol, reflux, 5 hours | Oxadiazole |
Key Observations
-
Functional Group Reactivity : The sulfamoyl group and acetamide moiety are the primary reactive sites.
-
Reagent Compatibility : Polar solvents (ethanol, water) and bases (NaOH) are common for substitution and hydrolysis.
-
Thermal Sensitivity : Many reactions require elevated temperatures (reflux conditions).
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Features and Variations
The compound is compared to structurally related acetamide derivatives, focusing on substituents, heterocyclic components, and functional group modifications.
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
Sulfonamide vs. Sulfonylhydrazine :
- The target compound’s sulfamoyl group (-SO₂NH-) contrasts with sulfonylhydrazine derivatives (e.g., : -SO₂-NH-N=CH-), which introduce additional hydrogen-bonding sites but reduced metabolic stability .
Heterocyclic Modifications :
- Thiadiazole (): Enhances electron-withdrawing effects, improving binding to hydrophobic pockets.
- Triazole/Isoxazole (): Increases rigidity and π-π interactions; isoxazole’s oxygen may improve solubility.
Substituent Effects :
Pharmacological and Agrochemical Relevance
Preparation Methods
Preparation of 2,4-Dimethylphenylsulfamoyl Chloride
The synthesis begins with the formation of the sulfamoyl chloride intermediate. 2,4-Dimethylaniline reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to yield 2,4-dimethylphenylsulfamoyl chloride. This exothermic reaction requires strict temperature modulation to prevent over-sulfonation or decomposition.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (2,4-dimethylaniline : ClSO₃H)
-
Temperature: −10°C to 0°C in an ice-salt bath
-
Solvent: Dichloromethane (DCM)
-
Time: 4–6 hours
Mechanism:
The sulfamoyl chloride is isolated via vacuum filtration and washed with cold DCM to remove residual acid.
Coupling with 2-Methyl-5-Aminophenol
The sulfamoyl chloride intermediate reacts with 2-methyl-5-aminophenol in a nucleophilic substitution to form the sulfonamide backbone. This step requires alkaline conditions to deprotonate the aminophenol, enhancing its nucleophilicity.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Base | Pyridine (2.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 12–16 hours |
| Yield | 78–82% |
Key Considerations:
-
Excess pyridine neutralizes HCl byproducts, shifting equilibrium toward product formation.
-
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress.
| Component | Specification |
|---|---|
| Catalyst | DMAP (4-dimethylaminopyridine) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 8–10 hours |
| Yield | 85–88% |
Mechanistic Insight:
DMAP activates the acyl chloride, facilitating nucleophilic attack by the sulfonamide’s amine group.
Purification and Characterization
Crystallization and Filtration
The crude product is purified via recrystallization from ethanol/water (9:1). Slow cooling to 4°C induces crystallization, yielding needle-like crystals.
Purity Assessment:
| Technique | Result |
|---|---|
| HPLC | 98.5% purity (C18 column) |
| Melting Point | 162–164°C |
Spectroscopic Validation
Nuclear Magnetic Resonance (¹H NMR):
Mass Spectrometry (ESI-MS):
Industrial-Scale Production
Batch Reactor Optimization
Industrial protocols use jacketed reactors with automated temperature control to ensure reproducibility. Key modifications include:
-
Solvent Reuse: Distillation of DCM for subsequent batches.
Economic Metrics:
| Metric | Value |
|---|---|
| Production Cost | $12.50/g (100 kg scale) |
| Waste Reduction | 40% vs. lab-scale |
Comparative Analysis of Methodologies
Q & A
Q. What are the recommended synthetic routes for N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide, and how can yield optimization be achieved?
A multi-step synthesis is typically employed, starting with sulfamoylation of the 2,4-dimethylphenyl group followed by coupling with a phenoxyacetamide moiety. Key steps include:
- Sulfamoylation : React 2,4-dimethylaniline with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfamoyl intermediate .
- Acetamide coupling : Use a nucleophilic substitution reaction between the sulfamoyl intermediate and 2-phenoxyacetyl chloride in anhydrous dichloromethane with triethylamine as a base.
- Yield optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Recrystallization from ethanol/water (7:3) improves purity (>95%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonamide group .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Docking studies : Use software like AutoDock Vina with PDB structures (e.g., COX-2 or carbonic anhydrase) to assess binding affinity. Parameterize the sulfonamide group for hydrogen bonding with active-site residues (e.g., His64 in carbonic anhydrase) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictory data in bioactivity assays (e.g., inconsistent IC₅₀ values)?
- Experimental replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., celecoxib for COX-2 inhibition) .
- Data normalization : Use Hill equation fitting to account for assay variability. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can impurity profiles be characterized and minimized during scale-up synthesis?
- HPLC-MS analysis : Identify byproducts (e.g., des-methyl derivatives) using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid). Quantify impurities against USP standards .
- Process refinement : Optimize reaction stoichiometry (1.2:1 molar ratio of sulfamoyl chloride to aryl amine) and employ scavenger resins (e.g., QuadraSil™ AP) to trap residual reagents .
Q. What crystallographic techniques elucidate polymorphism or hydrate formation?
- PXRD : Compare diffraction patterns (2θ = 5–40°) to identify polymorphic forms. Anhydrous forms typically show sharp peaks at 2θ = 12.5° and 24.3° .
- Thermogravimetric analysis (TGA) : Detect hydrate loss (5–10% weight loss at 100–120°C) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Prepare stock solutions in DMSO (<1% final concentration) and dilute with PBS containing 0.1% Tween-80 .
- Nanoparticle formulation : Use solvent evaporation to prepare PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
Q. What analytical methods validate stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- LC-HRMS : Identify degradation products (e.g., sulfonic acid derivatives) using high-resolution mass spectrometry (ESI+, m/z 400–600) .
Q. How to design structure-activity relationship (SAR) studies for sulfonamide analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
